1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy and a methyl group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclohexane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-cyclobutoxy-3-methylcyclohexane
- 1-(Iodomethyl)-1-cyclobutoxy-3-methylcyclohexane
- 1-(Bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane
Uniqueness
1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro or iodo analogs
Properties
Molecular Formula |
C12H21BrO |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C12H21BrO/c1-10-4-3-7-12(8-10,9-13)14-11-5-2-6-11/h10-11H,2-9H2,1H3 |
InChI Key |
OUIQLFXAXCBLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC2CCC2 |
Origin of Product |
United States |
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